
2-(1,3-Dithiolan-2-ylidene)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is an organic compound with the molecular formula C₆H₆O₄S₂ It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the formation of the dithiolane ring. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,3-Dithiolan-2-ylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of enzyme inhibitors or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid involves its interaction with molecular targets through its dithiolane ring. The sulfur atoms in the ring can form strong bonds with metal ions or other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, contributing to its bioactivity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane-2-thione: Similar structure but with a thione group instead of a carboxylic acid.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing in ring size and chemical properties.
2-(1,3-Dithian-2-ylidene)propanedioic acid: Similar structure but with a dithiane ring instead of a dithiolane ring.
Uniqueness
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is unique due to its specific ring structure and the presence of both sulfur and carboxylic acid functional groups
Propiedades
Fórmula molecular |
C6H6O4S2 |
|---|---|
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C6H6O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
OOXAOGPOOQJTER-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(C(=O)O)C(=O)O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)



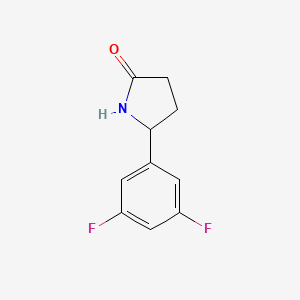
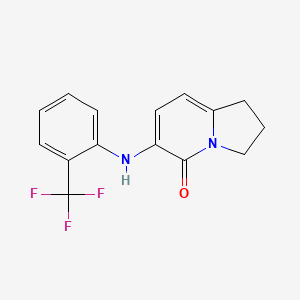
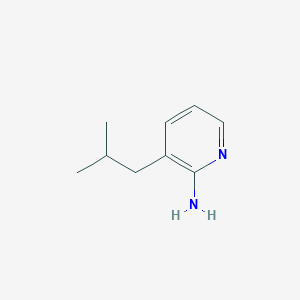
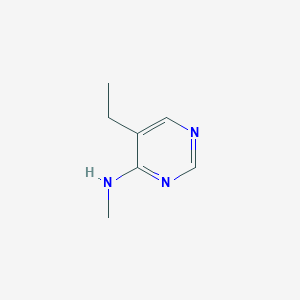
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
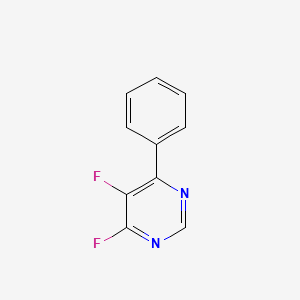
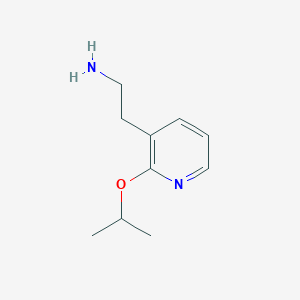

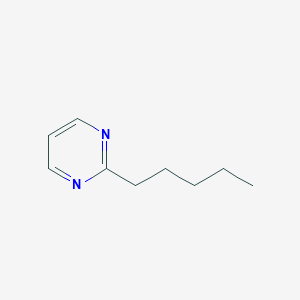
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
